(2S)-2-Bromo-2-cyclopentylacetic acid
Description
(2S)-2-Bromo-2-cyclopentylacetic acid (CAS: 53389-30-3) is a chiral brominated carboxylic acid featuring a cyclopentyl substituent at the α-carbon of the acetic acid backbone. Its molecular formula is C₇H₁₁BrO₂, with a molecular weight of 223.07 g/mol (calculated). The compound is characterized by a stereogenic center at the second carbon (S-configuration), which influences its reactivity and interactions in asymmetric synthesis and pharmaceutical applications. It is commercially available with a purity of ≥97% and is stored at room temperature, making it suitable for industrial and academic research in fields such as biopharmaceuticals,新材料, and green chemistry .
Properties
IUPAC Name |
(2S)-2-bromo-2-cyclopentylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJNXOZPQMJNR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (2S)-2-Bromo-2-cyclopentylacetic acid is best understood through comparison with analogous brominated carboxylic acids and substituted acetic acids. Below is a detailed analysis:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Comparisons
Substituent Effects on Acidity
- The electron-withdrawing bromine at the α-carbon of this compound lowers its pKa (~2.1) compared to unsubstituted acetic acid (pKa ~2.5), enhancing acidity. In contrast, Benzilic acid (pKa ~3.5) exhibits reduced acidity due to electron-donating hydroxyl and bulky phenyl groups .
- Aromatic analogs like 2-(4-Bromo-2-chlorophenyl)acetic acid show intermediate acidity (pKa ~2.8) due to mixed electronic effects from halogens on the aromatic ring .
Steric and Stereochemical Considerations The cyclopentyl group in the target compound introduces significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to less bulky analogs like (S)-2-Bromoglutaric acid. However, this bulk enhances enantioselectivity in catalytic reactions . Stereochemical specificity: The (2S)-configuration of the target compound distinguishes it from racemic mixtures of non-chiral analogs (e.g., Benzilic acid), making it valuable in asymmetric synthesis .
Solubility and Stability
- The alicyclic cyclopentyl group reduces water solubility compared to phenyl-substituted acids (e.g., Benzilic acid), but improves solubility in organic solvents like dichloromethane .
- Brominated aromatic acids (e.g., 2-(4-Bromo-2-chlorophenyl)acetic acid) exhibit higher thermal stability due to resonance stabilization of the aromatic ring .
Applications in Synthesis
- The target compound’s bromine serves as a leaving group in alkylation reactions, whereas Benzilic acid is used in rearrangement reactions (e.g., Benzilic acid rearrangement to synthesize diketones) .
- Glutaric acid derivatives (e.g., (S)-2-Bromoglutaric acid) are preferred in peptide mimicry due to their extended carbon chains .
Research Findings
- A 2017 study cataloging rare brominated acids highlighted the role of this compound in synthesizing cyclopentane-based drug candidates, leveraging its rigid alicyclic structure for target binding .
- Comparative analyses of halogenated phenylacetic acids (2024) demonstrated that bromine at the α-carbon (as in the target compound) enhances electrophilicity by 30% compared to β-positioned halogens in glutaric acid analogs .
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